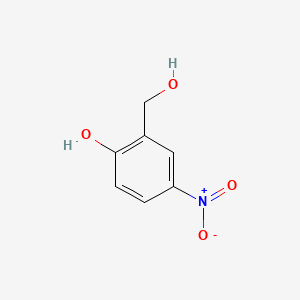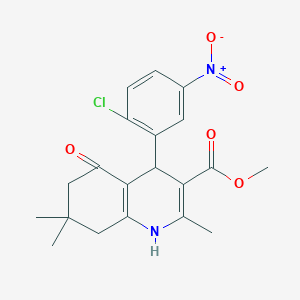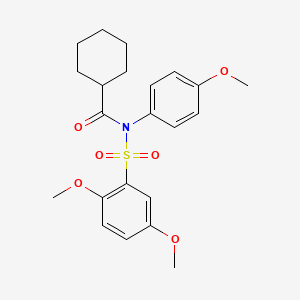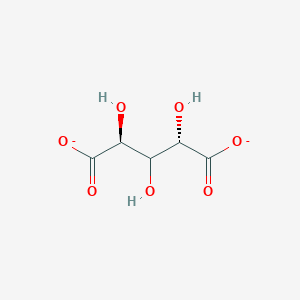
2-(羟甲基)-4-硝基苯酚
描述
Synthesis Analysis
The synthesis of related nitrophenol compounds often involves specific reactions that yield high purity and yield. For example, the synthesis of 2-nitro-4-methoxyphenol from alkali hydrolysis of 2-nitro-4-methoxyaniline showed a significant influence of reactant ratio, temperature, and reaction time on the synthesis, achieving a 96% yield under optimized conditions (Guo, 2002). Such methods provide a basis for the synthesis of 2-(Hydroxymethyl)-4-nitrophenol, indicating the critical factors that influence the synthesis process.
Molecular Structure Analysis
Studies on the molecular structure of nitrophenol derivatives reveal intricate details about their crystalline and molecular forms. For example, the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined by X-ray diffraction methods, showing that molecules of the title compound exist in a zwitterionic form and highlighting the importance of hydrogen bonding (Koll & Głowiak, 1985). These findings are crucial for understanding the molecular structure of 2-(Hydroxymethyl)-4-nitrophenol and its behavior in various environments.
Chemical Reactions and Properties
The chemical behavior of nitrophenol compounds, including their reactions and properties, is a key area of interest. For instance, the reaction of 2,3,5,6-tetramethyl-4-nitrophenol with nitrogen dioxide was studied, revealing the formation of various isomeric compounds and providing insights into the reaction mechanisms of nitrophenols (Hartshorn et al., 1985). Understanding these reactions helps elucidate the chemical properties of 2-(Hydroxymethyl)-4-nitrophenol.
Physical Properties Analysis
The physical properties of nitrophenol derivatives, such as solvatochromism and solvatochromic switches, have been analyzed to understand their interaction with different solvents. A study on nitro-substituted phenolates demonstrated their solvatochromic behavior and use as probes for investigating solvent mixtures, shedding light on the physical properties of similar compounds (Nandi et al., 2012). This research provides a foundation for analyzing the physical properties of 2-(Hydroxymethyl)-4-nitrophenol.
Chemical Properties Analysis
The chemical properties of nitrophenol compounds, such as their electrochemical behavior and interaction with metal ions, have been explored to understand their reactivity and potential applications. For example, the synthesis, characterization, and electrochemical behavior of 4-(4-nitrophenyl-azo)-2-(2-methoxy phenimino)-phenol and its metal complexes were studied, offering insights into the chemical properties of nitrophenol derivatives (Khandar & Masoumeh, 1999). This research is relevant for understanding the chemical properties of 2-(Hydroxymethyl)-4-nitrophenol.
科学研究应用
-
Organic Synthesis
- 2-(Hydroxymethyl)pyridine-5-boronic acid, which is similar to 2-(Hydroxymethyl)-4-nitrophenol, is widely employed as an intermediate in organic synthesis .
- It also acts as a laboratory reagent .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of its use in organic synthesis are not specified in the source .
-
Biomass Utilization
- Biomass-derived 5-hydroxymethylfurfural (HMF) is of great interest for value-added utilization .
- Deinococcus wulumuqiensis R12, a radiation-resistant microorganism, was explored for the first time as a new robust biocatalyst for selective oxidation of HMF to 5-hydroxymethylfuroic acid (HMFCA) .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of its use in biomass utilization are not specified in the source .
-
Furan Platform Chemicals
- Furan platform chemicals (FPCs) are directly available from biomass, such as furfural and 5-hydroxy-methylfurfural .
- These chemicals are being used to replace traditional resources like crude oil in the chemical industry .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of its use in the production of furan platform chemicals are not specified in the source .
-
Food Improvement Agent
- Hydroxymethylfurfural (HMF), which is similar to 2-(Hydroxymethyl)-4-nitrophenol, is used in the food industry as a food improvement agent .
- It is used as a biomarker and a flavoring agent for food products .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of its use as a food improvement agent are not specified in the source .
-
Antibacterial Agent
- Pentalsamonin, a compound similar to 2-(Hydroxymethyl)-4-nitrophenol, has shown antibacterial properties against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of its use as an antibacterial agent are not specified in the source .
-
Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF)
-
Valorization of Biomass-Derived Furfurals
- Biomass-derived furfurals, such as furfural and 5-(hydroxymethyl)furfural (HMF), are being used to replace traditional resources like crude oil in the chemical industry .
- The aldehyde group in HMF was condensed with amines to make various nitrogen-containing heterocycles like benzothiazole with promising biological activities .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of its use in the valorization of biomass-derived furfurals are not specified in the source .
-
One-Pot Valorization of Glucose into 2,5-bis(hydroxymethyl)furan (BHMF)
- A straightforward chemobiocatalytic route for glucose valorization into 2,5-bis(hydroxymethyl)furan (BHMF) in one pot, with no purification of the intermediate 5-hydroxymethylfurfural (HMF), has been presented .
- Six candidate alcohol dehydrogenase (ADH) genes were located from Meyerozyma guilliermondii SC1103, based on comparative transcriptome analysis and real-time quantitative polymerase chain reaction .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of its use in the one-pot valorization of glucose into BHMF are not specified in the source .
-
Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF)
- Among the cartridge catalysts used, RANEY® Cu showed a good efficiency in converting HMF to BHMF (conversion 94%; selectivity 84%) .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of its use in the synthesis of BHMF are not specified in the source .
属性
IUPAC Name |
2-(hydroxymethyl)-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIYIXDNZKATLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192484 | |
| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-nitrophenol | |
CAS RN |
39224-61-8 | |
| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide](/img/structure/B1223253.png)
![3-Chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrole-2,5-dione](/img/structure/B1223254.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thiophenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223257.png)
![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)
![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)
![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)
![5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester](/img/structure/B1223267.png)

![[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate](/img/structure/B1223269.png)
![(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)
![5-(4,5-dimethyl-6-oxo-1-cyclohexa-2,4-dienylidene)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1223273.png)
![2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one](/img/structure/B1223274.png)